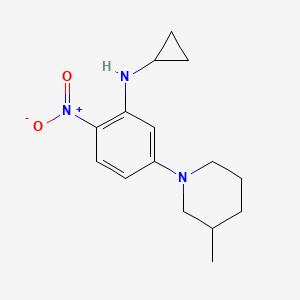
N-cyclopropyl-5-(3-methyl-1-piperidinyl)-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-5-(3-methyl-1-piperidinyl)-2-nitroaniline: is a synthetic organic compound that belongs to the class of nitroanilines These compounds are characterized by the presence of a nitro group (-NO2) attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-5-(3-methyl-1-piperidinyl)-2-nitroaniline typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to an aniline derivative.
Cyclopropylation: Addition of the cyclopropyl group to the aromatic ring.
Piperidinylation: Attachment of the piperidinyl group to the aromatic ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-5-(3-methyl-1-piperidinyl)-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
N-cyclopropyl-5-(3-methyl-1-piperidinyl)-2-nitroaniline may have applications in:
Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active compound.
Materials Science: Use in the synthesis of novel materials with specific properties.
Biological Research: Study of its effects on biological systems and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-cyclopropyl-5-(3-methyl-1-piperidinyl)-2-nitroaniline would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, affecting biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-5-(3-methyl-1-piperidinyl)-2-aminobenzene: Similar structure but with an amino group instead of a nitro group.
N-cyclopropyl-5-(3-methyl-1-piperidinyl)-2-nitrobenzene: Similar structure but without the aniline group.
Uniqueness
N-cyclopropyl-5-(3-methyl-1-piperidinyl)-2-nitroaniline’s unique combination of functional groups may confer specific properties that make it suitable for particular applications, distinguishing it from similar compounds.
Properties
Molecular Formula |
C15H21N3O2 |
|---|---|
Molecular Weight |
275.35 g/mol |
IUPAC Name |
N-cyclopropyl-5-(3-methylpiperidin-1-yl)-2-nitroaniline |
InChI |
InChI=1S/C15H21N3O2/c1-11-3-2-8-17(10-11)13-6-7-15(18(19)20)14(9-13)16-12-4-5-12/h6-7,9,11-12,16H,2-5,8,10H2,1H3 |
InChI Key |
PRHFKMBJWHEOMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])NC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















